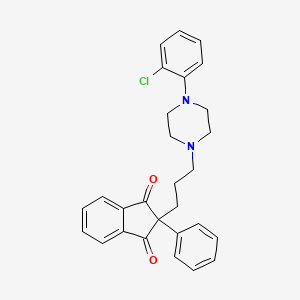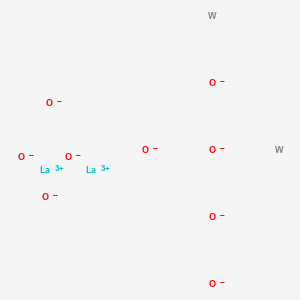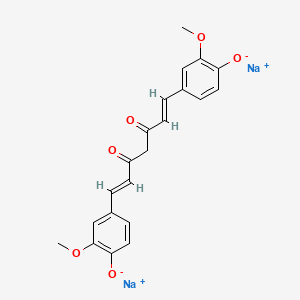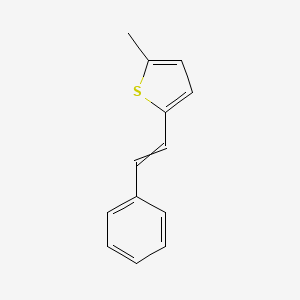
Dimethylaminofluorochloroborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylaminofluorochloroborane is a chemical compound with the molecular formula C₂H₆BClFN. It is a boron-containing compound that features a unique combination of dimethylamino, fluorine, and chlorine substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethylaminofluorochloroborane can be synthesized through several methods. One common approach involves the reaction of dimethylamine with boron trifluoride and boron trichloride. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps maintain optimal reaction conditions and minimize the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylaminofluorochloroborane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form boron-containing oxides or reduction to yield boron hydrides.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used as oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products may include dimethylaminofluoroborane derivatives with various functional groups.
Oxidation Products: Boron oxides and related compounds.
Reduction Products: Boron hydrides and other reduced boron species.
Wissenschaftliche Forschungsanwendungen
Dimethylaminofluorochloroborane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Materials Science: The compound is explored for its potential in creating advanced materials with unique properties, such as high thermal stability and electronic conductivity.
Biological Research: Researchers investigate its potential as a precursor for boron-containing drugs and imaging agents
Wirkmechanismus
The mechanism by which dimethylaminofluorochloroborane exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to the formation of stable boron-containing complexes.
Pathways Involved: These interactions may affect cellular processes, such as enzyme activity and signal transduction pathways, by modifying the structure and function of target molecules
Vergleich Mit ähnlichen Verbindungen
Dimethylaminofluorochloroborane can be compared with other boron-containing compounds, such as:
Trimethylborane (C₃H₉B): Unlike this compound, trimethylborane lacks halogen substituents, making it less reactive in certain substitution reactions.
Borane-Tetrahydrofuran Complex (BH₃·THF): This compound is commonly used as a reducing agent, whereas this compound is more versatile in its reactivity
Uniqueness: this compound’s unique combination of dimethylamino, fluorine, and chlorine substituents provides it with distinct reactivity and stability, making it valuable for specialized applications in synthesis and materials science .
Eigenschaften
CAS-Nummer |
38481-07-1 |
|---|---|
Molekularformel |
C2H6BClFN |
Molekulargewicht |
109.34 g/mol |
IUPAC-Name |
N-[chloro(fluoro)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C2H6BClFN/c1-6(2)3(4)5/h1-2H3 |
InChI-Schlüssel |
ONHCJZNFZZZDFD-UHFFFAOYSA-N |
Kanonische SMILES |
B(N(C)C)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


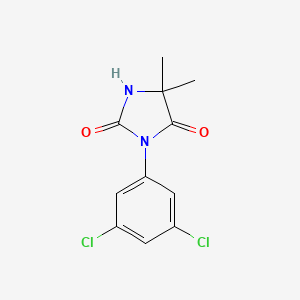


![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)
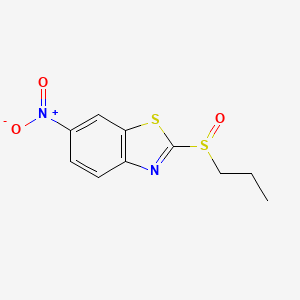
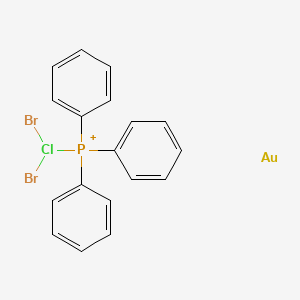

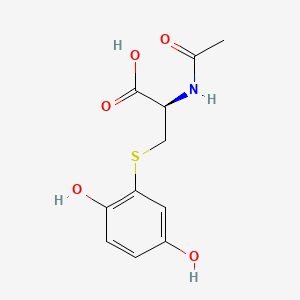
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
